Palmitoylcholine
Description
Structure
2D Structure
Properties
CAS No. |
13100-90-8 |
|---|---|
Molecular Formula |
C21H44NO2+ |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2-hexadecanoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4/h5-20H2,1-4H3/q+1 |
InChI Key |
ODYPFMHOOQOHEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |
Other CAS No. |
13100-90-8 |
Synonyms |
choline chloride palmitate ichthycrinotoxin palmitoylcholine palmitoylcholine chloride |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Palmitoylcholine
Precursors and Substrate Utilization
The synthesis of palmitoylcholine is dependent on the cellular availability of two primary precursors: choline (B1196258) and palmitoyl-coenzyme A (palmitoyl-CoA). These precursors are supplied by distinct but interconnected metabolic routes.
Choline is an essential nutrient that can be obtained through diet or synthesized endogenously. guidetopharmacology.orgctdbase.org Dietary sources rich in choline include eggs, organ meats, and soybeans. guidetopharmacology.org Within the body, choline metabolism follows several key pathways that make it available for various cellular functions, including the synthesis of this compound.
Endogenous Synthesis (PEMT Pathway): The primary route for de novo choline synthesis in humans occurs in the liver via the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. ctdbase.orgmetabolomicsworkbench.org This pathway involves the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC) through three sequential methylation steps. The methyl groups are donated by S-adenosylmethionine (SAM). guidetopharmacology.orgctdbase.org The resulting phosphatidylcholine can then be hydrolyzed by phospholipases to release free choline. ctdbase.orgmcw.edu Although the body can produce choline this way, the amount is often insufficient to meet all metabolic needs, making dietary intake important. guidetopharmacology.orgymdb.ca
CDP-Choline Pathway: While not a source of free choline, the cytidine (B196190) diphosphocholine (CDP-choline) pathway is central to the synthesis of phosphatidylcholine, a major component of cell membranes and a reservoir for choline. In this pathway, free choline is first phosphorylated by choline kinase. The resulting phosphocholine (B91661) is converted to CDP-choline, which then reacts with diacylglycerol to form phosphatidylcholine.
The availability of free choline, whether from dietary uptake or release from membrane lipids like phosphatidylcholine, is a critical determinant for the synthesis of this compound.
The second precursor, the palmitoyl (B13399708) group, is derived from palmitic acid, the most common fatty acid in animals. Its synthesis, known as de novo lipogenesis, occurs in the cytoplasm and is tightly integrated with carbohydrate metabolism.
The journey begins with acetyl-CoA, a central metabolic intermediate derived primarily from glucose via glycolysis and pyruvate (B1213749) oxidation. The key steps are as follows:
Formation of Malonyl-CoA: The committed and rate-limiting step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA. This irreversible reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC).
Fatty Acid Elongation: The synthesis of the 16-carbon palmitate chain is carried out by the multi-enzyme complex, fatty acid synthase (FAS). FAS uses one molecule of acetyl-CoA as a primer and seven molecules of malonyl-CoA as two-carbon donors in a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction.
Activation to Palmitoyl-CoA: The final product, palmitic acid, is released from the FAS complex. Before it can be used in metabolic reactions, including esterification to choline, it must be activated. This activation is achieved by its conversion to a high-energy thioester, palmitoyl-CoA, a reaction catalyzed by fatty acyl-CoA synthetase.
This pathway ensures that when energy from carbohydrates is abundant, it can be converted into fatty acids for storage or for the synthesis of other lipids. The resulting palmitoyl-CoA is the direct substrate for this compound formation.
Table 1: Key Precursor Pathways for this compound Synthesis
| Precursor | Metabolic Pathway | Key Substrates | Key Enzymes | Final Product (for this compound Synthesis) |
|---|---|---|---|---|
| Choline | PEMT Pathway (Endogenous Synthesis) | Phosphatidylethanolamine, S-adenosylmethionine | Phosphatidylethanolamine N-methyltransferase (PEMT), Phospholipases | Choline |
| Palmitoyl Group | De Novo Lipogenesis (Fatty Acid Synthesis) | Acetyl-CoA, Malonyl-CoA | Acetyl-CoA carboxylase (ACC), Fatty acid synthase (FAS), Fatty acyl-CoA synthetase | Palmitoyl-CoA |
Choline Metabolism Pathways
Enzymatic Mechanisms in this compound Formation
The final step in the biosynthesis of this compound is the covalent joining of its two precursors, choline and palmitoyl-CoA. This reaction is an esterification, where the hydroxyl group of choline attacks the thioester bond of palmitoyl-CoA, forming this compound and releasing free coenzyme A.
While the specific enzyme responsible for catalyzing the synthesis of long-chain acylcholines like this compound is not as extensively characterized as the enzyme for acetylcholine (B1216132), the reaction is analogous. The synthesis of acetylcholine is catalyzed by choline O-acetyltransferase (ChAT), which transfers an acetyl group from acetyl-CoA to choline.
Palmitoyl-CoA + Choline → this compound + Coenzyme A
Further research is needed to isolate and characterize the specific enzyme(s) involved in this process and to determine their substrate specificity and kinetic properties.
Metabolic Network Integration and Regulation
The synthesis of this compound is not an isolated event but is deeply integrated with the broader metabolic state of the cell, particularly the status of carbohydrate, lipid, and one-carbon metabolism. Its regulation occurs primarily at the level of precursor supply.
Regulation of Fatty Acid Synthesis: The production of palmitoyl-CoA is tightly controlled. The rate-limiting enzyme, acetyl-CoA carboxylase (ACC), is a major regulatory hub.
Allosteric Regulation: ACC is allosterically activated by citrate, a signal that acetyl-CoA is abundant from carbohydrate breakdown. It is inhibited by its product, malonyl-CoA, and by long-chain fatty acyl-CoAs, providing feedback inhibition.
Hormonal Regulation: Insulin (B600854), released in the well-fed state, promotes the dephosphorylation and activation of ACC, stimulating fatty acid synthesis.
Regulation of Choline Metabolism: The endogenous supply of choline is also regulated. The activity of the PEMT enzyme, for instance, can be influenced by hormonal signals. Estrogen has been shown to stimulate the PEMT pathway, potentially providing premenopausal women with greater capacity for endogenous choline synthesis compared to postmenopausal women. ctdbase.org
The integration is evident: high glucose levels lead to increased citrate, which activates ACC and drives the production of palmitoyl-CoA. If choline is available, this can lead to the synthesis of this compound. Therefore, the formation of this compound can be seen as a function of cellular energy surplus and the availability of key structural and methyl-donor metabolites. It is a derivative of both the choline metabolism pathway and fatty acid synthesis, playing a role in regulating these metabolic networks through signaling mechanisms. guidetopharmacology.orgctdbase.org
Cellular and Molecular Functional Mechanisms of Palmitoylcholine
Role in Biological Membrane Dynamics and Architecture
Biological membranes are not static structures; they are highly dynamic, undergoing constant fluctuations and changes that are critical for cellular function. nih.gov The lipid components of these membranes are central to this dynamism. As a lipid metabolite, palmitoylcholine, primarily as a constituent of the larger phospholipid phosphatidylcholine, plays a significant role in the architecture and dynamics of cellular membranes. nih.gov
The structure of this compound, featuring a positively charged hydrophilic choline (B1196258) head group and a long, hydrophobic palmitic acid tail, makes it an amphipathic molecule. This dual nature is fundamental to its interaction with cellular membranes. ontosight.ai When incorporated into the lipid bilayer as part of phosphatidylcholine, the hydrophilic head groups orient towards the aqueous environment on either side of the membrane, while the hydrophobic tails are sequestered in the interior, away from water. nus.edu.sg This arrangement is the foundational principle of the lipid bilayer that envelops cells and their organelles. nus.edu.sg
The presence of the long, saturated 16-carbon chain of the palmitoyl (B13399708) group influences the physical properties of the membrane. Saturated fatty acid chains, like palmitic acid, can pack together more tightly than unsaturated chains, which have kinks. This packing affects membrane fluidity and thickness. Studies using deuterium (B1214612) nuclear magnetic resonance on selectively deuterated choline in cell membranes have shown that the phosphocholine (B91661) head group orients parallel to the membrane surface. nih.gov This orientation is consistent in both pure lipid bilayers and intact cell membranes, suggesting a fundamental architectural role. nih.gov The incorporation of molecules like this compound into the lipid bilayer is crucial for maintaining the structural integrity and selective permeability of the cell membrane, which acts as a barrier and interface with the extracellular environment. nus.edu.sg
Cellular membranes are not homogenous; they contain specialized, highly organized microdomains known as lipid rafts. nih.govresearchgate.net These domains are enriched in specific lipids like cholesterol and sphingolipids, as well as certain proteins, and function as platforms for organizing and regulating signal transduction. nih.govnih.gov The formation of these ordered domains is driven by favorable interactions between the lipid components, which segregate from the more disordered regions of the membrane. mdpi.commdpi.com
Interactions with Cellular Membranes and Bilayer Organization
Contribution to Cellular Signaling Pathways
This compound and its parent molecule, phosphatidylcholine, are not merely structural components; they are active participants in a complex web of cellular signaling. ontosight.aimdpi.com They can act as signaling molecules themselves or be enzymatically converted into potent second messengers that modulate a wide array of cellular processes. nih.gov
This compound is implicated as a signaling molecule that can influence various cellular functions and pathways. ontosight.ai Research suggests its involvement in the modulation of neuroinflammation and oxidative stress, which are critical processes in several neurodegenerative diseases.
A primary mechanism by which this compound-containing lipids contribute to signaling is through the action of phospholipases. Phospholipase D (PLD), for example, hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), a well-established lipid second messenger. nih.govfrontiersin.org PA, in turn, can modulate a diverse range of intracellular signaling pathways and cellular functions, including cell growth, vesicle trafficking, and cytoskeletal organization. nih.gov This enzymatic pathway places phosphatidylcholine, and by extension its constituent this compound, at a crucial node in signal transduction.
Furthermore, phospholipid signaling is recognized as one of the most important transduction systems used by cell-surface receptors to control intracellular events. mdpi.com Lipids are involved in major signaling pathways that regulate metabolism, such as the PI3K/AKT/mTOR, AMPK, and JNK pathways. redalyc.org The availability and metabolism of lipids like this compound are thus integrated into the central regulatory networks of the cell.
The cellular lipidome is a dynamic network where the products of one metabolic pathway serve as substrates or regulators for another. embopress.org this compound is part of this intricate interplay. The hydrolysis of phosphatidylcholine by phospholipases generates not only second messengers like phosphatidic acid but also lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC). mdpi.comfrontiersin.org
Lysophospholipids are themselves potent signaling molecules that can act on specific G-protein-coupled receptors to influence inflammatory and immune responses. frontiersin.org For instance, LPC has been implicated in promoting inflammatory responses by stimulating Toll-like receptor (TLR) pathways. frontiersin.org This creates a complex signaling web where the metabolic state of phospholipids (B1166683), including the balance between phosphatidylcholine, this compound, and their derivatives, can finely tune cellular responses to extracellular and intracellular cues. mdpi.com This network of lipid mediators acts as a key homeostatic regulator, orchestrating a variety of cellular processes from proliferation and differentiation to metabolism and cell death. mdpi.com
This compound has been investigated for its ability to modulate the activity of key signaling enzymes, most notably Protein Kinase C (PKC). PKC is a family of enzymes critical for regulating many signal transduction cascades. nih.gov However, reports on this compound's effect on PKC have been conflicting.
This complexity may be explained by the behavior of structurally similar molecules. For example, palmitoylcarnitine (B157527) is not a simple inhibitor of PKC but rather a modulator. nih.gov It enhances PKC activity in the presence of certain activators (phorbol esters) while inhibiting its basal activity. nih.gov Notably, phosphatidylcholine, the parent molecule of this compound, can partially mimic this modulatory action. nih.gov This suggests that this compound's effect on PKC is likely context-dependent.
Methodological factors can account for discrepancies in experimental findings. The effect of this compound on PKC may be highly dependent on its concentration, with different outcomes observed across a range of doses. Furthermore, cell-type specificity is a crucial variable, as signaling pathways and the expression of PKC isoforms can differ significantly between cell lines (e.g., cancer cells) and primary cells. Therefore, this compound should be considered a lipophilic modulator of PKC activity rather than a straightforward inhibitor, with its precise effect being determined by the specific cellular and experimental context. nih.gov
Data Tables
Table 1: Signaling Pathways Influenced by this compound-Derived Lipids
| Lipid Molecule | Generating Enzyme (from PC) | Key Signaling Pathway(s) Modulated | Cellular Outcome |
|---|---|---|---|
| Phosphatidic Acid (PA) | Phospholipase D (PLD) | mTOR, Vesicle Trafficking Pathways | Regulation of cell growth, proliferation, membrane dynamics nih.govredalyc.org |
| Lysophosphatidylcholine (LPC) | Phospholipase A2 (PLA2) | Toll-Like Receptor (TLR) Pathways | Promotion of pro-inflammatory responses frontiersin.org |
| Diacylglycerol (DAG) | Phospholipase C (PLC) | Protein Kinase C (PKC) Activation | Modulation of numerous cellular processes including proliferation and apoptosis |
Table 2: Factors Influencing this compound's Modulation of Protein Kinase C (PKC)
| Factor | Description | Implication |
|---|---|---|
| Concentration | The dose of this compound used in an assay. | Effects may be inhibitory at one concentration and stimulatory or neutral at another. Dose-response curves are necessary for accurate characterization. |
| Cell-Type | The specific type of cell used (e.g., primary vs. cancer cell line). | Different cell types express different PKC isoforms and have distinct baseline signaling pathway activity, leading to varied responses. |
| Presence of Co-factors | The availability of other signaling molecules like phorbol (B1677699) esters or calcium. | this compound may act as a modulator, enhancing or inhibiting PKC activity depending on the presence of other activators. nih.gov |
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 151731 nih.govuni.lumetabolomicsworkbench.org |
| This compound chloride | 22155835 nih.gov |
| Choline | 305 |
| Palmitic acid | 985 |
| Phosphatidylcholine | 454203 |
| Palmitoylcarnitine | 10939 |
| Phosphatidic acid | 160395 |
| Lysophosphatidylcholine | 24967 |
| Protein Kinase C | Not Applicable |
| Diacylglycerol | 68443 |
| Cholesterol | 5997 |
Interplay with Intracellular Lipid Signaling
This compound-Protein Interactions and Functional Implications
This compound, an acyl-choline compound, engages in significant interactions with various cellular proteins, thereby modulating their activity and influencing downstream signaling pathways. These interactions range from direct binding to allosteric modulation, leading to critical functional consequences for the cell.
This compound has been shown to directly interact with and modulate several key proteins. Its mechanism of action often involves binding to specific sites on a protein, which can either activate or inhibit the protein's function.
One of the most notable interactions is with Protein Kinase C (PKC) . Studies have demonstrated that this compound can inhibit PKC activity. caymanchem.comtargetmol.comglpbio.com At a concentration of 100 μM, it effectively halts the action of this crucial enzyme, which is a key regulator of numerous cellular processes, including cell growth, differentiation, and signal transduction. caymanchem.comtargetmol.comelifesciences.org While the precise binding mechanism is complex, it is understood that related long-chain acyl-carnitines bind to PKC through hydrophobic interactions. nih.gov
This compound also functions as a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) . nih.govnih.govwikipedia.org These receptors are ligand-gated ion channels that play a central role in neurotransmission. wikipedia.orgmdpi.com Unlike longer-chain acylcholines that can act as inhibitors, shorter-chain variants like this compound are known to function as nAChR-like agonists in physiological tests. This suggests that this compound can bind to and activate these receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine.
Furthermore, this compound affects the activity of Ca(2+)-dependent phosphatidylinositol phosphodiesterase . Research indicates that this compound chloride can reduce the activity of this enzyme, which is involved in the hydrolysis of phosphatidylinositol monolayers. This interaction points to a role for this compound in modulating membrane stress and signaling pathways dependent on inositol (B14025) phosphates.
Table 1: Summary of this compound-Protein Interactions
| Target Protein | Type of Interaction | Functional Outcome |
|---|---|---|
| Protein Kinase C (PKC) | Inhibition | Halts enzyme activity. caymanchem.comtargetmol.com |
| Nicotinic Acetylcholine Receptors (nAChRs) | Agonism | Activates the receptor. |
| Ca(2+)-dependent Phosphatidylinositol Phosphodiesterase | Inhibition | Reduces enzyme activity. |
The binding of this compound to proteins has direct consequences on their function. The inhibition of Protein Kinase C (PKC) at a concentration of 100 μM is a prime example of its capacity to significantly alter cellular signaling cascades. caymanchem.comtargetmol.com By halting PKC, this compound can influence all downstream processes regulated by this enzyme. Similarly, its agonistic activity at nicotinic acetylcholine receptors (nAChRs) demonstrates its ability to participate in and modulate cholinergic neurotransmission.
The impact of this compound on the subcellular localization of proteins is an area that requires further investigation. While it is established that the localization of proteins to specific cellular compartments is crucial for their function, direct evidence detailing how this compound influences this process for specific proteins is not extensively documented in current research. However, studies on the related compound palmitoylcarnitine have shown it can alter the cellular distribution of PKCβII. nih.gov Specifically, palmitoylcarnitine was found to decrease the amount of PKCβII in the cytosol and reduce its complex formation with the receptor RACK1 in the membrane, an effect that was dependent on ATP presence. nih.gov This suggests that long-chain acyl lipids like this compound could potentially influence the translocation of their binding partners between cellular compartments, thereby affecting their functional availability.
Direct Binding and Allosteric Modulation
Subcellular Distribution and Compartmentalization
The effectiveness and role of a signaling molecule like this compound are intrinsically linked to its concentration and location within the various compartments of a cell. mdpi.com Cellular compartmentalization, the organization of the cell into distinct membrane-bound organelles, allows for the separation of incompatible biochemical processes and creates specialized environments for specific functions. nih.gov
While comprehensive studies detailing the precise subcellular distribution of this compound are limited, research on the broader class of choline-containing phospholipids (phosphatides) in different muscle types provides valuable insights. nih.gov These studies have revealed that the distribution of choline phosphatides is not uniform throughout the cell.
For instance, in skeletal muscle, the concentration of choline phosphatides varies between different subcellular fractions:
Sarcolemma-inclusive fraction: The content of choline phosphatides in the fraction containing the cell membrane (sarcolemma) was found to be higher in fast-twitch (tetanic) muscle compared to slow-twitch (tonic) muscle. nih.gov
Mitochondria-free sarcoplasmic fraction: Conversely, the sarcoplasm (the cytoplasm of a muscle cell) without mitochondria showed a greater content of choline phosphatides in tonic muscle than in tetanic muscle. nih.gov
These findings suggest that this compound, as a choline phosphatide, is likely subject to similar compartmentalization, with its distribution varying depending on the cell type and its metabolic state. The molecule is known to be a component of cellular membranes, and its enrichment in specific membranes like the sarcolemma or its presence in the cytosol would dictate its access to different protein targets and its role in various signaling pathways. nih.gov Research on other phospholipids like phosphatidylinositol has also shown distinct enrichment patterns in the Golgi complex, peroxisomes, and the outer mitochondrial membrane, while having very low levels in the plasma membrane and endosomes, highlighting the complexity of lipid compartmentalization. nih.gov
Advanced Methodologies for Palmitoylcholine Research
Analytical Techniques for Detection and Characterization
The precise detection and characterization of palmitoylcholine in biological samples rely on a combination of powerful separation and analytical techniques. These methods are essential for distinguishing this compound from a multitude of other structurally similar molecules within the metabolome and lipidome.
High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental techniques for separating components from a complex liquid mixture before analysis. phenomenex.com The separation is based on the differential partitioning of analytes, like this compound, between a liquid mobile phase and a solid stationary phase packed within a column. phenomenex.combrjac.com.br
UHPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller stationary phase particles (typically under 2 micrometers) and operating at much higher pressures. phenomenex.com These features result in markedly improved performance. phenomenex.com The primary advantages of UHPLC include significantly faster analysis times, higher chromatographic resolution for better separation of closely related compounds, and enhanced sensitivity, which allows for the detection of lower concentration analytes. phenomenex.comamericanpharmaceuticalreview.com Due to its ability to resolve complex mixtures, UHPLC is highly suitable for detailed analysis in fields like metabolomics and lipidomics. phenomenex.com
Different column chemistries are employed depending on the properties of the target molecules. For lipid analysis, which includes acylcholines, Reversed-Phase (RP) chromatography with columns like C18 is common. researchgate.netacs.org For more polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is a complementary technique that provides superior separation. mdpi.comnih.gov The combination of different chromatographic methods, such as RP and HILIC, allows for a much broader coverage of the metabolome. nih.gov
Table 1: Comparison of HPLC and UHPLC Technologies
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Particle Size | Larger particles (typically 3–5 µm) phenomenex.com | Smaller particles (<2 µm) phenomenex.com |
| Operating Pressure | Moderate (up to 6,000 psi) phenomenex.com | High (up to 15,000 psi) phenomenex.com |
| Resolution | Standard separation efficiency phenomenex.com | Higher resolution and efficiency phenomenex.com |
| Analysis Time | Longer run times measurlabs.com | Significantly faster separations americanpharmaceuticalreview.com |
| Sensitivity | Standard sensitivity | Enhanced sensitivity due to narrower peaks phenomenex.com |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com When coupled with liquid chromatography (LC-MS), it provides a robust platform for the identification and quantification of a vast array of compounds, including this compound, from complex biological samples. wikipedia.org
The typical workflow involves separating the sample using HPLC or UHPLC, after which the eluate is introduced into the mass spectrometer. wikipedia.org An essential component is the ion source, which converts the separated molecules into gas-phase ions. Electrospray Ionization (ESI) is a common "soft" ionization technique that is well-suited for molecules like this compound, as it minimizes fragmentation during the ionization process. au.dk
For more detailed structural analysis, tandem mass spectrometry (MS/MS) is employed. measurlabs.com In a UPLC-MS/MS setup, ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint that is highly specific to the molecule, enabling confident identification. nih.gov
High-resolution mass spectrometers, such as the Quadrupole Time-of-Flight (QTOF) analyzer, offer exceptional mass accuracy (typically within 1-2 ppm) and high resolution. au.dk This capability is critical in metabolomics for distinguishing between molecules with very similar masses and for determining the elemental composition of unknown compounds, which is a key step in their identification. au.dk In one study, an untargeted UPLC-MS profiling pipeline utilizing a QTOF mass spectrometer successfully identified various acylcholines, including this compound, in biological tissue. acs.org
Untargeted metabolomics and lipidomics are comprehensive approaches that aim to measure and compare the levels of as many small molecules as possible in a biological sample without pre-selecting specific analytes. lcms.czmdpi.com This strategy is hypothesis-generating, allowing researchers to discover unexpected metabolic changes associated with a particular condition, such as a disease state. lcms.cz
These studies typically utilize LC-MS platforms to generate complex datasets. nih.gov The workflow involves several key steps:
Sample Preparation: Extraction of metabolites and lipids from biological matrices like plasma or tissue. lcms.cz
Data Acquisition: Analysis of the extracts using high-resolution LC-MS, often in both positive and negative ionization modes to maximize the number of detected compounds. acs.orgnih.gov
Data Processing: Sophisticated software is used to detect peaks, correct for retention time shifts, and align features across all samples to create a data matrix. brjac.com.br
Statistical Analysis: Multivariate statistical methods are applied to identify features (characterized by their m/z and retention time) that differ significantly between experimental groups. brjac.com.br
Metabolite Identification: The final and most challenging step is to identify the significant features by comparing their accurate mass and MS/MS fragmentation patterns to spectral libraries and analytical standards. brjac.com.br
Untargeted metabolomic and lipidomic analyses have successfully identified dysregulation in lipid compounds in various diseases. nih.govnih.gov Such approaches are crucial for discovering the presence and significance of specific lipids like this compound that might otherwise go unnoted in targeted analyses. acs.org
Mass Spectrometry-Based Profiling (e.g., LC-MS, UPLC-MS/MS, QTOF-ESI+MS)
Experimental Model Systems for Investigating this compound
To investigate the biological functions and relevance of this compound, researchers employ various experimental models that range from cultured cells to whole organisms. These models allow for controlled studies into the molecular mechanisms and physiological effects of the compound.
In vitro models involve the use of cells cultured in a controlled laboratory environment, outside of a living organism. scispace.comfrontiersin.org These systems are invaluable for dissecting molecular pathways and cellular responses. Human cell lines, which are populations of cells that can be maintained in culture for extended periods, are widely used in research to ensure reproducibility and allow for high-throughput screening. nih.gov They serve as powerful tools for studying the effects of specific compounds on cellular processes. nih.gov For instance, human cell lines are used to study drug metabolism, cytotoxicity, and the molecular mechanisms underlying diseases. scispace.comfrontiersin.org
While many different human cell lines exist, each with specific characteristics, they provide a simplified and controllable environment to test hypotheses before moving to more complex in vivo models. mdpi.comnih.gov For example, the Human Embryonic Kidney 293 (HEK293) cell line is a common and versatile tool in cell biology and biotechnology research. Although not specifically adipocytes or neurons, their ease of culture and high transfectability make them suitable for overexpressing specific receptors or enzymes to study their interaction with compounds like this compound.
In vivo models utilize living non-human animals to study complex biological processes in the context of a whole organism.
The mouse xenograft model is a standard in cancer research. mdpi.com It involves the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice. mdpi.com This allows researchers to study human tumor growth, metastasis, and response to therapies in a living system, which provides insights that cannot be obtained from in vitro cultures alone.
The zebrafish (Danio rerio) model has emerged as a powerful and efficient in vivo system for biomedical research, including cancer studies. frontiersin.org Zebrafish larvae offer several unique advantages:
Optical Transparency: The embryos and larvae are nearly transparent, allowing for real-time, non-invasive imaging of cellular processes like tumor cell proliferation, migration, and invasion within the living animal. frontiersin.orgresearchgate.net
Rapid Development: The developmental process is fast, and experiments can often be completed in less than two weeks. mdpi.com
High Fecundity: Zebrafish produce large numbers of offspring, which is advantageous for high-throughput screening of compounds. mdpi.com
Immune System: The adaptive immune system is not fully mature in the first few weeks of life, allowing for the xenotransplantation of human cells without rejection. mdpi.com
In a zebrafish xenograft model, human cancer cells are typically injected into the yolk sac or another site. The yolk provides a nutrient-rich environment, containing lipids and phosphatidylcholine, which can support the proliferation of the engrafted cells. mdpi.com This model is increasingly used to visualize tumor progression and to rapidly screen potential therapeutic agents. mdpi.comnih.gov
Table 2: Comparison of Mouse and Zebrafish Xenograft Models
| Feature | Mouse Xenograft Model | Zebrafish Xenograft Model |
|---|---|---|
| Imaging | Typically requires terminal endpoint analysis or specialized imaging equipment. | Allows for real-time, non-invasive imaging in a live animal due to optical transparency. frontiersin.org |
| Speed | Experiments take several weeks to months. frontiersin.org | Rapid; experiments can be completed in under two weeks. mdpi.com |
| Throughput | Lower throughput, more resource-intensive. | High-throughput, suitable for large-scale drug screening. mdpi.com |
| Cost | Relatively high cost of animal care and maintenance. | Lower cost of husbandry. nih.gov |
| Immunity | Requires the use of immunocompromised strains. | Larvae are naturally immunodeficient, requiring no additional immunosuppression. mdpi.com |
In Vitro Cellular Models (e.g., Human cell lines, HEK293 cells)
Preparation and Stability Considerations for Research Applications
The effective use of this compound in research settings is contingent upon appropriate preparation methods and a thorough understanding of its stability profile. Due to its amphiphilic nature, with a polar choline (B1196258) head and a long, nonpolar palmitic acid tail, its solubility and handling require specific considerations.
For in vitro and cell-based assays, preparing stock solutions is a critical first step. This compound exhibits low solubility in aqueous buffers. Therefore, organic solvents are typically used to create concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for this purpose. targetmol.com Once prepared, these stock solutions can be diluted to the desired final concentration in the appropriate aqueous-based experimental medium. When preparing biological samples, such as plasma or tissue homogenates for analysis, techniques like homogenization in ice-cold phosphate-buffered saline (PBS) followed by centrifugation are employed to remove cellular debris and minimize matrix interference.
Stability is a crucial factor for ensuring the integrity and reproducibility of experimental results. This compound is susceptible to hydrolysis, a chemical reaction where water breaks down the ester bond linking the palmitic acid chain and the choline head group. To mitigate degradation, specific storage conditions are recommended. Lyophilized (freeze-dried) powder forms of this compound should be stored at -20°C. Working solutions, particularly those in aqueous media, are more prone to hydrolysis and should be stored at -80°C for long-term use, generally for periods up to one year, to maintain their chemical integrity. Adherence to these preparation and storage protocols is essential for reliable and accurate research outcomes.
Table 1: Stability and Preparation of this compound for Research
| Parameter | Recommendation | Rationale | Reference |
|---|---|---|---|
| Solvents for Stock Solutions | DMSO (e.g., 14 mg/mL) Ethanol (e.g., 20 mg/mL) | Overcomes low aqueous solubility. | , targetmol.com |
| Storage (Lyophilized Powder) | -20°C | Prevents degradation and maintains long-term integrity. | |
| Storage (Working Solutions) | -80°C (for up to 1 year) | Minimizes hydrolysis in aqueous environments. | |
| Sample Preparation (Biological) | Homogenization in ice-cold buffer and centrifugation. | Removes debris and reduces matrix effects for accurate quantification. |
Applications in Research Tool Development (e.g., Liposomal Drug Delivery Systems based on its properties)
The unique physicochemical properties of this compound make it a valuable component in the development of advanced research tools, most notably in the field of drug delivery. ontosight.ai Its amphiphilic structure allows it to interact with and integrate into lipid bilayers, making it a suitable candidate for formulating liposomal drug delivery systems. ontosight.ainih.gov Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, capable of encapsulating both hydrophilic and lipophilic compounds.
This compound is utilized as a component in liposomal formulations to modulate their structural and functional characteristics. taylorandfrancis.com It can serve as a charge-forming component, influencing the surface charge of the liposomes. taylorandfrancis.com This is critical because surface charge affects the stability of the liposomal suspension and its interaction with biological membranes. For instance, the inclusion of this compound chloride in liposomes composed of phosphatidylcholine and cholesterol was shown to significantly influence the vesicle size and surface charge. taylorandfrancis.com In one study, liposomes prepared with 15% this compound chloride exhibited an average diameter of 220 nm, which could be optimized to 184 nm by reducing the this compound content to 1.0%, achieving a size more suitable for certain biomedical applications. taylorandfrancis.com This modification also altered the surface charge from 85 mV to 35 mV, demonstrating the compound's role in fine-tuning liposomal properties. taylorandfrancis.com
These this compound-containing liposomes are developed as research tools to serve as carrier systems for therapeutic agents. taylorandfrancis.com By encapsulating drugs within these vesicles, researchers can study effects related to enhanced solubility, improved stability, and controlled release. nih.gov The ability of this compound to be incorporated into these lipid-based nanoparticles helps in creating systems that can improve the delivery of therapeutic agents across biological membranes. ontosight.ai For example, liposomes containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) are commonly used in the formation of lipid bilayers and liposomes for various research applications, including the delivery of antigens to enhance immunogenicity. lipidmaps.org The addition of molecules like this compound can further modify these systems. This application is particularly relevant in preclinical models for assessing the potential to enhance drug efficacy and target specific tissues.
Table 2: Influence of this compound Chloride on Liposome Characteristics
| Liposome Composition | Parameter | Value | Reference |
|---|---|---|---|
| Phosphatidylcholine (85%) + Cholesterol (15%) + This compound chloride | Average Diameter | 220 ± 3 nm | taylorandfrancis.com |
| Surface Charge | 85 mV | taylorandfrancis.com | |
| Phosphatidylcholine + Cholesterol + 1.0% this compound chloride | Average Diameter | 184 ± 3 nm | taylorandfrancis.com |
| Surface Charge | 35 mV | taylorandfrancis.com |
Role of Palmitoylcholine in Biological Systems and Pathophysiological Mechanisms
Involvement in Neurological and Neurodegenerative Processes
Emerging research highlights the multifaceted role of palmitoylcholine within the central nervous system, where it is involved in modulating inflammatory responses, oxidative stress, and the fundamental process of choline (B1196258) transport, with implications for several neurodegenerative conditions.
This compound is implicated in the complex interplay of neuroinflammation and oxidative stress, which are key factors in the progression of neurodegenerative diseases. Studies have demonstrated an inverse relationship between levels of this compound and certain pro-inflammatory biomarkers. For instance, a longitudinal study observed that higher levels of this compound were associated with lower levels of interleukin 8 (IL-8), a cytokine involved in inflammatory responses. nih.gov This suggests a potential modulatory or protective role against inflammatory cascades in the nervous system.
Furthermore, this compound appears to be connected to the body's antioxidant defense systems. Research has noted a correlation between elevated levels of this compound and enhanced antioxidant defenses. Specifically, a strong correlation has been found between this compound and cysteine-glutathione disulfide, indicating its involvement in antioxidant pathways that protect against cellular damage from reactive oxygen species. This suggests that this compound may contribute to mitigating oxidative stress, a common pathological feature in many neurological disorders. nih.gov
Disturbances in lipid metabolism, particularly involving choline-containing molecules, are a recognized feature of several neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis (MS), and Huntington's disease. frontiersin.orgnih.gov While direct causality is complex, altered levels of this compound and related lipids are consistently observed in these conditions.
Multiple Sclerosis (MS): In MS, an autoimmune disease characterized by neuroinflammation and demyelination, the metabolic profile of patients is altered. nih.govnih.gov One study found that an exercise program in individuals with MS led to significant changes in 51 metabolites, with this compound being among the phospholipids (B1166683) affected. nih.gov Additionally, oxidized phosphatidylcholines, larger lipid molecules from which this compound can be derived, have been identified in MS plaques, pointing to a role for this class of lipids in the disease's inflammatory pathology. nih.gov
Alzheimer's Disease (AD): Aberrant lipid metabolism is a well-documented aspect of AD pathophysiology. nih.govnih.gov Studies have specifically identified that certain phosphatidylcholines containing palmitic acid (16:0) are significantly diminished in the plasma of individuals with AD. nih.govnih.gov Because this compound is a structural component and metabolic derivative of these larger phospholipids, these findings suggest that the pathways involving this compound are disrupted in AD. nih.gov
Huntington's Disease (HD): Research into the metabolic disturbances in HD has also implicated choline-containing lipids. A global metabolomics screening of plasma from HD patients revealed that the patient group could be distinguished from controls by a panel of metabolites that included various phosphatidylcholine species. nih.gov This points to a systemic disruption of phosphatidylcholine metabolism, and by extension, its constituent components like this compound, in the pathogenesis of HD. nih.gov
Choline is an essential nutrient for the synthesis of the neurotransmitter acetylcholine (B1216132) and membrane phospholipids. Its transport into the brain and within cells is tightly regulated by specific transporter proteins, and disruptions in this process are linked to severe neuropathologies. biorxiv.orgnih.gov
Mutations in choline transporter genes, such as FLVCR2, are known to cause devastating conditions like Fowler syndrome, an autosomal-recessive cerebral proliferative vasculopathy. biorxiv.org While this compound's direct role in Fowler syndrome has not been specified, its levels are directly affected by the function of other choline transporters. Research on the transporter MFSD7c, which is located at the blood-brain barrier, has shown that its absence leads to a significant accumulation of choline, this compound, and oleoylcholine in the brain. nih.govbiorxiv.org This finding establishes a direct link between the functionality of a CNS choline transporter and the concentration of this compound. nih.govbiorxiv.org Therefore, in neuropathologies where choline transport is impaired, altered levels of this compound may contribute to the disease mechanism, potentially by affecting membrane composition or cellular signaling.
| Neurological Implication | Key Research Finding | Associated Conditions |
| Neuroinflammation | Negatively correlated with inflammatory cytokine IL-8. | General Neuroinflammation |
| Oxidative Stress | Positively correlated with antioxidant cysteine-glutathione disulfide. | General Neuroinflammation |
| Metabolic Disruption | Levels are altered in response to exercise in MS patients. nih.gov | Multiple Sclerosis (MS) |
| Metabolic Disruption | Related phosphatidylcholines are decreased in plasma. nih.govnih.gov | Alzheimer's Disease (AD) |
| Choline Transport | Accumulates in the brain when the MFSD7c transporter is absent. nih.govbiorxiv.org | Neuropathologies linked to transporter defects |
Mechanistic Implications in Neurodegenerative Conditions
Significance in Metabolic Regulation and Dysregulation
Metabolomic studies have consistently identified acylcholines, including this compound, as significant in differentiating metabolic phenotypes, particularly in conditions like obesity and metabolic syndrome. Metabolic syndrome is a cluster of conditions including hypertension, hyperglycemia, excess body fat around the waist, and abnormal cholesterol or triglyceride levels, which together increase the risk of heart disease, stroke, and type 2 diabetes. medsci.orgnih.gov
This compound's utility as a biomarker stems from its altered levels in various metabolic disturbances. It is considered a metabolomic hallmark in obesity studies. mdpi.com Its concentrations, along with those of other lipids and metabolites, can help distinguish between different states of metabolic health. mdpi.com For example, the complement C1q protein, which has been proposed as a biomarker for obesity and metabolic syndrome, is linked to upregulated lipid metabolism, the system in which this compound functions. nih.gov The consistent association of this compound with metabolic dysregulation underscores its potential for use in panels for the early detection and monitoring of these widespread conditions. medsci.org
| Condition | Biomarker Role of this compound |
| Obesity | Identified as a metabolomic hallmark differentiating obese phenotypes. mdpi.com |
| Metabolic Syndrome | Levels are altered, reflecting systemic metabolic dysregulation. |
This compound exerts a direct influence on fatty acid oxidation, the metabolic process by which fatty acids are broken down to produce energy. This process is heavily dependent on the carnitine palmitoyltransferase (CPT) system, which transports long-chain fatty acids into the mitochondria where oxidation occurs. reactome.orgnih.gov
Research has demonstrated that this compound acts as a competitive inhibitor of carnitine palmitoyltransferase. nih.gov It competes with both of the enzyme's substrates, (R)-carnitine and palmitoyl-CoA, thereby slowing the rate of fatty acid transport into the mitochondria. nih.gov This inhibitory effect is specific, as choline alone does not effectively inhibit the enzyme. nih.gov
| Enzyme | Substrate | Inhibitory Constant (Ki) of this compound |
| Carnitine Palmitoyltransferase (CPT) | (R)-carnitine | 18.6 ± 4.5 µM nih.gov |
| Carnitine Palmitoyltransferase (CPT) | Palmitoyl-CoA | 10.4 ± 2.5 µM nih.gov |
This biochemical interaction has significant physiological implications. In animal models with genetic defects in fatty acid oxidation, such as a knockout of the Cpt2 gene, levels of this compound are markedly increased. jci.org This finding in a living system corroborates the in-vitro data, showing that when fatty acid oxidation is impaired, the upstream metabolite this compound accumulates. This positions this compound as a regulatory molecule that can modulate the flux of fatty acids into oxidative pathways, a critical control point in cellular energy metabolism. jci.orgnih.gov
Perturbations in Specific Metabolic Pathways
This compound is a derivative of the choline metabolism pathway and is involved in fatty acid synthesis and the regulation of metabolic networks through signaling. researchgate.netresearchgate.net Alterations in this compound levels have been observed in several conditions, indicating its role in metabolic disturbances.
In the context of HIV infection, both before and after antiretroviral therapy (ART), levels of stearoylcholine and this compound are significantly higher compared to healthy individuals. frontiersin.org This suggests a persistent alteration in fatty acid metabolism in people with HIV, even with treatment. frontiersin.org Conversely, a study on type 2 diabetes found that this compound levels were negatively associated with the condition. nih.gov
Contributions to Inflammatory and Oxidative Stress Responses
This compound plays a role in modulating inflammatory and oxidative stress responses. Research has shown that lower levels of this compound, along with other acylcholines like arachidonoylcholine and linoleoylcholine, are associated with higher levels of inflammatory markers. bmj.com Specifically, these metabolites were found to be significantly associated with all markers of inflammation studied, with lower levels corresponding to higher inflammation. bmj.com
Furthermore, this compound is implicated in mediating the interaction between the gut microbiota and the host, which in turn influences inflammation and oxidative stress pathways. researchgate.netresearchgate.netmedrxiv.org Studies suggest that this compound, through its role in regulating metabolic networks, can impact these responses. researchgate.netresearchgate.net In one study, this compound was one of several metabolites that showed an association with inflammatory biomarkers like IL-8 and VEGF. nih.gov The relationship between this compound and oxidative stress is also highlighted by its correlation with antioxidant defense markers.
Mediating Host-Microbiota Interactions and Downstream Effects
This compound is a key metabolite in the interplay between the gut microbiota and the host. researchgate.netresearchgate.netmedrxiv.org It is one of the metabolites modulated by gut microbiota to influence various physiological processes. nih.govresearchgate.netahajournals.org For instance, certain gut microbiota taxa can influence the risk of fibromyalgia by mediating their effects through metabolites like this compound. medrxiv.org Specifically, the family Enterobacteriaceae and the order Enterobacteriales have been shown to influence fibromyalgia risk through their impact on this compound and 2,3-dihydroxypyridine. medrxiv.org
Moreover, autologous fecal microbiota transplantation (FMT) has been shown to increase the levels of this compound, stearoylcholine, and oleoylcholine, directly linking their production to the metabolic activities of the gut microbiota, particularly choline metabolism.
Role in Other Defined Biological Contexts
Associations with Systemic Sclerosis-Associated Pulmonary Arterial Hypertension (Predictor Variable)
Recent research points to a potential role for this compound in the context of pulmonary arterial hypertension (PAH). Mendelian randomization studies have identified that certain gut microbiota associated with PAH modulate a number of metabolites, including this compound, to exert their influence on the condition. nih.govresearchgate.netahajournals.org This suggests that this compound may be part of the complex gut-lung axis communication that contributes to the development of PAH. nih.govahajournals.org
Disruptions in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) Metabolism
Significant disruptions in the metabolism of acyl lipids, particularly acylcholines, are a consistent finding in individuals with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS). nih.govresearchgate.net Plasma levels of this compound, along with other acylcholines, are consistently found to be lower in female ME/CFS patients compared to healthy controls. nih.govcaymanchem.comtargetmol.com This reduction is a prominent and reproducible finding across different patient cohorts. nih.govresearchgate.net
The decrease in acylcholines, including this compound, is theorized to have fundamental functions that could be relevant to the wide-ranging symptoms experienced by ME/CFS patients. nih.gov In fact, all measured acylcholines, such as oleoylcholine, stearoylcholine, and linoleoylcholine, are reduced in ME/CFS patients, but this compound shows a strong correlation with antioxidant defense markers. The widespread nature of these lipid disturbances suggests a potential role in the pathophysiology of ME/CFS. nih.govfrontiersin.org Some machine learning models have even identified metabolites like oleoylcholine and cortisone, which are in related pathways to this compound, as crucial for diagnosing ME/CFS. mdpi.com
Discriminative Metabolite in Acute Pancreatitis Etiology
While direct evidence for this compound as a discriminative metabolite in acute pancreatitis etiology is not detailed in the provided context, the broader class of lipids to which it belongs is known to be involved in inflammatory processes central to pancreatitis. Further research is needed to specifically delineate the role of this compound in differentiating the various causes of acute pancreatitis.
Alterations in Extracellular Vesicles During Pathological States (e.g., SARS-CoV-2 infection)
Extracellular vesicles (EVs) are increasingly recognized for their critical roles in intercellular communication and their involvement in the pathogenesis of various diseases, including viral infections. mdpi.comthno.org The cargo of EVs, which includes proteins, nucleic acids, and lipids, is often altered in pathological states, reflecting the condition of the originating cells. nih.gov In the context of viral infections like SARS-CoV-2, EVs can be exploited by the virus to facilitate its spread and evade the host immune system. mdpi.comfrontiersin.org Concurrently, the host may utilize EVs to mount an antiviral response. oaepublish.com The lipid composition of EVs is integral to their function and stability, and alterations in the EV lipidome are an emerging area of research in understanding disease mechanisms. nih.govplos.org
Detailed lipidomic and metabolomic studies have begun to shed light on the specific changes that occur in the lipid content of EVs during a SARS-CoV-2 infection. nih.govmdpi.com Viruses are known to manipulate host cell lipid metabolism to support their replication and assembly. mdpi.com This manipulation extends to the composition of EVs released from infected cells.
One notable alteration observed in the EVs of COVID-19 patients is the change in levels of specific phospholipids. An untargeted metabolomic analysis of serum-derived EVs from COVID-19 patients identified significant changes in several metabolites compared to healthy individuals. nih.gov Among the findings, the study reported a statistically significant decrease in the levels of this compound within the EVs of COVID-19 patients. nih.gov this compound is a phospholipid that is fundamentally involved in cellular signaling and communication. nih.gov The observed downregulation of this specific lipid in EVs from infected individuals suggests a potential disruption of these signaling pathways during the disease.
Pathway analysis of the metabolites identified in the EVs of COVID-19 patients has implicated several important metabolic pathways, including phosphatidylcholine biosynthesis. mdpi.com This further supports the finding that the machinery for producing key lipid components of EVs is affected during the infection. While EVs from COVID-19 patients were found to carry increased levels of certain anti-inflammatory metabolites, they also showed a significant decline in metabolites like this compound. nih.gov
The table below summarizes the observed alteration of this compound in extracellular vesicles during SARS-CoV-2 infection based on research findings.
| Compound Name | Pathological State | Observed Alteration in Extracellular Vesicles | Source |
| This compound | SARS-CoV-2 Infection | Decreased | nih.gov |
These findings highlight that the lipid cargo of EVs is actively remodeled during SARS-CoV-2 infection. The specific downregulation of this compound may serve as a biomarker for the disease and points to a potential role in the pathophysiological mechanisms of COVID-19, warranting further investigation into its impact on disease progression and intercellular signaling. nih.govnih.gov
Future Directions and Emerging Research Avenues in Palmitoylcholine Studies
Elucidation of Underexplored Signaling Mechanisms
Palmitoylcholine is recognized for its part in fatty acid synthesis and the regulation of metabolic networks via signaling pathways. A significant future direction lies in deciphering the specific mechanisms through which it exerts these effects. Research indicates that this compound may act as a crucial mediator in the communication between the gut microbiota and the host, thereby influencing critical processes such as inflammation and oxidative stress.
Future investigations should aim to identify the specific receptors and downstream signaling cascades that are modulated by this compound. For instance, its structural similarity to other bioactive lipids like Platelet-Activating Factor (PAF), a potent mediator of inflammation, suggests that this compound might interact with related signaling pathways. wikipedia.orgguidetopharmacology.org Clarifying these interactions is essential for understanding its physiological and pathophysiological roles. Key research questions include its potential to modulate inflammatory pathways such as the NF-κB and MAPK signaling cascades, which are heavily influenced by oxidative stress. mdpi.comnih.gov A deeper understanding of these signaling roles could reveal novel therapeutic targets for inflammatory and metabolic disorders.
Integration of Multi-Omic Datasets for Systems Biology Approaches
The advent of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems biology approach to contextualize the function of single metabolites like this compound. plos.org Several metabolomic studies have already identified fluctuations in this compound levels in various conditions, but integrating this data with other 'omic' layers will provide a more holistic understanding of its regulatory network.
For example, studies have shown that plasma concentrations of this compound, along with other acylcholines, decrease significantly following prebiotic interventions that alter the gut microbiome. This suggests a direct link between microbial activity and host choline (B1196258) metabolism. By integrating metabolomic data with metagenomic data from the gut microbiome, researchers can identify the specific bacterial species and enzymatic pathways responsible for these changes.
Furthermore, in disease-oriented studies, such as those on type 2 diabetes, multi-omic analysis can connect genetic predispositions (genomics) and gene expression changes (transcriptomics) with the observed alterations in this compound levels (metabolomics). This integrative approach can help build comprehensive models of metabolic pathways, clarifying how this compound contributes to disease etiology and identifying it as a potential biomarker within a larger biosignature of disease. core.ac.ukescholarship.org
Investigation of Inter-Organelle Lipid Transport Mechanisms
The transport of lipids between organelles is critical for maintaining cellular homeostasis, membrane biogenesis, and signaling. This transport is largely mediated by lipid transfer proteins (LTPs) at membrane contact sites (MCS), where two organelles come into close proximity without fusing. While the general mechanisms of lipid transport for major classes like phosphatidylcholine and sphingomyelin (B164518) are being actively studied, the specific pathways for less abundant but functionally important lipids like this compound remain largely unknown.
Future research must focus on identifying whether specific LTPs are responsible for the transport of this compound between the endoplasmic reticulum (its likely site of synthesis) and other organelles such as the mitochondria, Golgi apparatus, or the plasma membrane. It is crucial to determine if this compound is merely a metabolic intermediate or if its targeted transport to specific organellar membranes serves a direct functional or signaling purpose. Investigating its dynamics at MCS could reveal specialized roles in inter-organelle communication.
Development of Novel Research Probes and Tools
A significant barrier to understanding the subcellular dynamics of this compound is the lack of specific tools to visualize and track it within living cells. The development of novel research probes is a critical future direction. These tools could include:
Fluorescently-labeled this compound Analogs: Synthesizing analogs that mimic the behavior of endogenous this compound but carry a fluorescent tag would allow for real-time imaging of its uptake, trafficking, and localization within cellular compartments.
Specific Antibodies: High-affinity monoclonal or polyclonal antibodies that can specifically recognize this compound would be invaluable for immunohistochemistry and immunofluorescence applications, enabling researchers to map its distribution in tissues and cells.
Genetically Encoded Biosensors: Creating biosensors that change their fluorescence or conformation upon binding to this compound would offer a dynamic way to measure its concentration changes in specific organelles in real-time.
These tools would empower researchers to move beyond static measurements of this compound levels and begin to unravel its dynamic behavior and functional interactions at a subcellular level.
Unraveling Complex Interactions in Disease Pathogenesis Models
Emerging evidence consistently points to the involvement of this compound in the pathogenesis of numerous diseases, making it a molecule of significant clinical interest. Future research will need to move from identifying correlations to establishing causal relationships in various disease models.
Metabolomic studies have identified altered levels of this compound in several conditions:
Type 2 Diabetes: Consistently lower levels of this compound and other acylcholines are observed in individuals with type 2 diabetes, suggesting a potential role in the underlying metabolic dysregulation.
Pulmonary Artery Hypertension (PAH): this compound is one of the key metabolites thought to be modulated by gut microbiota, potentially influencing the pathogenesis of PAH.
Acute Pancreatitis: It has been identified as a potential biomarker for differentiating between biliary and ethanolic acute pancreatitis.
Infectious Diseases: A notable decrease in this compound was observed in extracellular vesicles from COVID-19 patients, hinting at its involvement in the host's inflammatory response.
Future studies should utilize these findings to explore this compound's mechanistic role. For instance, in models of type 2 diabetes, research could investigate whether the observed decrease in this compound is a cause or a consequence of insulin (B600854) resistance and how it impacts beta-cell function. Similarly, in the context of PAH, modulating gut bacteria that influence this compound levels could be explored as a therapeutic strategy. These disease-focused investigations will be crucial for translating basic findings about this compound into clinically relevant applications. core.ac.uk
Q & A
What experimental methodologies are recommended for quantifying palmitoylcholine in biological samples, and how can researchers ensure analytical accuracy?
Basic Question
To quantify this compound in biological samples (e.g., plasma, tissue homogenates), use fluorometric or colorimetric assays such as the Phosphatidylcholine Assay Kit. Key steps include:
- Sample Preparation : Homogenize tissues in ice-cold PBS using a Dounce homogenizer, centrifuge to remove debris, and dilute samples to avoid matrix interference .
- Standard Curve : Prepare this compound standards in serial dilutions (e.g., 0–100 µM) and run duplicates to minimize variability .
- Data Normalization : Subtract background signals (e.g., from solvents like DMSO or ethanol) and normalize to total protein content or sample volume .
- Validation : Ensure linearity of the standard curve (R² > 0.98) and test intra-/inter-assay precision (CV < 15%) .
How can researchers design a robust study to investigate this compound’s role in myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS), considering metabolomic complexities?
Advanced Question
Adopt a PICOT framework to structure the study:
- Population : Female ME/CFS patients (aged 20–50) vs. healthy controls, matched for BMI and comorbidities .
- Intervention : Measure plasma this compound via LC-MS/MS, validated against certified reference materials .
- Comparison : Include secondary biomarkers (e.g., acyl-carnitines, steroids) to contextualize lipid metabolism disruptions .
- Outcome : Correlate this compound levels with symptom severity scores (e.g., SF-36 questionnaire) .
- Time : Longitudinal sampling (baseline, 6-month follow-up) to assess temporal variability .
What physicochemical properties of this compound are critical for experimental design, particularly in cell-based assays?
Basic Question
Key properties influencing experimental outcomes:
- Solubility : Use DMSO (14 mg/mL) or ethanol (20 mg/mL) for stock solutions; avoid aqueous buffers due to low solubility .
- Stability : Store lyophilized powder at -20°C and working solutions at -80°C for ≤1 year to prevent hydrolysis .
- Hemolytic Activity : Pre-test erythrocyte lysis thresholds (e.g., rat RBCs exposed to 10–100 µM this compound for 1–24 hrs) .
How can conflicting reports on this compound’s inhibition of protein kinase C (PKC) be resolved methodologically?
Advanced Question
Address discrepancies by controlling variables:
- Concentration Dependence : Test a range (1–200 µM) to identify dose-response curves, as inhibitory effects may plateau at 100 µM .
- Cell-Type Specificity : Compare PKC activity in cancer cell lines (e.g., HeLa) vs. primary cells, as signaling pathways differ .
- Assay Interference : Include negative controls (e.g., palmitoylcarnitine) to rule off-target effects .
- Data Triangulation : Validate findings with orthogonal methods (e.g., Western blot for PKC phosphorylation) .
What strategies ensure reproducibility in this compound-related experiments, particularly in sample handling and data reporting?
Basic Question
Follow standardized protocols:
- Detailed Documentation : Report storage conditions, solvent batches, and homogenization parameters (e.g., RPM, duration) .
- Replicates : Run technical duplicates and biological triplicates to account for variability .
- Metadata Sharing : Publish raw data (e.g., absorbance/fluorescence values) and analysis scripts in supplementary materials .
How can systematic reviews and meta-analyses be applied to synthesize heterogeneous data on this compound’s biochemical effects?
Advanced Question
Adhere to PRISMA guidelines:
- Search Strategy : Use databases (PubMed, Scopus) with keywords: "this compound" + "PKC," "hemolysis," "metabolomics," limiting to peer-reviewed studies (2000–2025) .
- Risk of Bias : Assess study quality via Cochrane criteria (e.g., blinding, randomization) .
- Statistical Harmonization : Convert outcomes to standardized mean differences (SMDs) for cross-study comparability .
- Heterogeneity Analysis : Use I² statistics to quantify variability; perform subgroup analyses by species or assay type .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
